molecular formula C17H14ClN3OS B5546245 4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B5546245
M. Wt: 343.8 g/mol
InChI Key: AALRMFYQWJBGLW-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Hydrazone compounds, including those derived from 4-methoxybenzaldehyde, are synthesized through condensation reactions involving hydrazides and aldehydes or ketones in suitable solvents like methanol. These reactions yield hydrazone molecules along with crystallization solvents such as methanol in some cases, which are characterized using techniques like elemental analysis, IR spectra, and X-ray diffraction, revealing the E configuration around the C=N double bond and the formation of intermolecular hydrogen bonds in their crystal structures (Wei & Wang, 2011).

Molecular Structure Analysis

The molecular structure of hydrazone compounds is elucidated through single crystal X-ray diffraction studies, showing that these molecules typically adopt an E configuration around the C=N double bond. The analysis of crystal structures reveals that hydrazone molecules are often stabilized by intermolecular hydrogen bonding, forming layered structures in the crystal lattice. Such studies are crucial for understanding the molecular conformation and the interactions within the crystal structure of these compounds (Wei & Wang, 2011).

Scientific Research Applications

Synthesis and Structural Analysis

Hydrazone compounds, including those derived from 4-methoxybenzaldehyde, have been extensively studied for their synthesis and structural characteristics. For instance, the preparation of hydrazone compounds involves condensation reactions of aldehydes with hydrazides, leading to structures with significant intermolecular hydrogen bonding and potential for three-dimensional frameworks (Chunbao Tang, 2010). These structural features are crucial for their applications in catalysis, as demonstrated by the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for oxidation reactions (M. Ghorbanloo, Ali Maleki Alamooti, 2017).

Chemical Properties and Applications

The chemical properties of hydrazone compounds derived from 4-methoxybenzaldehyde have been explored through various synthesis and characterization methods, revealing their potential in forming complexes with metals and serving as catalysts or ligands in chemical reactions. Research into the synthesis and antimicrobial activities of hydrazone compounds highlights their relevance in developing new antibacterial materials (Guozhen He, L. Xue, 2021).

Photophysical Properties and Biological Evaluation

Hydrazone compounds exhibit interesting photophysical properties and have been evaluated for their biological activities, including antimicrobial and cytotoxic effects. For example, ruthenium(II) hydrazone complexes were studied for DNA binding, cleavage, and in vitro cytotoxic activity, underscoring the therapeutic potential of these compounds (M. Mohanraj, G. Ayyannan, G. Raja, C. Jayabalakrishnan, 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not clearly defined.

properties

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-22-15-8-2-12(3-9-15)10-19-21-17-20-16(11-23-17)13-4-6-14(18)7-5-13/h2-11H,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALRMFYQWJBGLW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone

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